molecular formula C12H15ClN2O5S2 B4827576 4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID

4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID

Cat. No.: B4827576
M. Wt: 366.8 g/mol
InChI Key: FCPLPCYJANOFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[(5-Chloro-2-thienyl)sulfonyl]piperazino}-4-oxobutanoic acid is a complex organic compound that features a piperazine ring substituted with a 5-chloro-2-thienylsulfonyl group and a 4-oxobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(5-Chloro-2-thienyl)sulfonyl]piperazino}-4-oxobutanoic acid typically involves multiple steps. One common approach is to start with the preparation of the 5-chloro-2-thienylsulfonyl chloride, which is then reacted with piperazine to form the intermediate 4-[(5-chloro-2-thienyl)sulfonyl]piperazine. This intermediate is subsequently reacted with succinic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(5-Chloro-2-thienyl)sulfonyl]piperazino}-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom on the thienyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the thienyl ring.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

4-{4-[(5-Chloro-2-thienyl)sulfonyl]piperazino}-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[(5-Chloro-2-thienyl)sulfonyl]piperazino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(5-Bromo-2-thienyl)sulfonyl]piperazino}-4-oxobutanoic acid
  • 4-{4-[(5-Methyl-2-thienyl)sulfonyl]piperazino}-4-oxobutanoic acid

Uniqueness

4-{4-[(5-Chloro-2-thienyl)sulfonyl]piperazino}-4-oxobutanoic acid is unique due to the presence of the chlorine atom on the thienyl ring, which can influence its reactivity and biological activity. The combination of the sulfonyl group and the piperazine ring also provides distinct chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

4-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O5S2/c13-9-1-4-12(21-9)22(19,20)15-7-5-14(6-8-15)10(16)2-3-11(17)18/h1,4H,2-3,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPLPCYJANOFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC(=O)O)S(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID
Reactant of Route 2
Reactant of Route 2
4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID
Reactant of Route 3
Reactant of Route 3
4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID
Reactant of Route 4
Reactant of Route 4
4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID
Reactant of Route 5
Reactant of Route 5
4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID
Reactant of Route 6
4-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-4-OXOBUTANOIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.